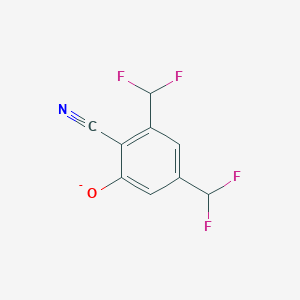![molecular formula C16H13BrN6O3S B10938412 2-[(E)-(2-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B10938412.png)
2-[(E)-(2-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-nitrobenzaldehyde 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone is a complex organic compound that combines the structural features of benzaldehyde, triazole, and hydrazone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-nitrobenzaldehyde 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone typically involves multiple steps:
Preparation of 2-hydroxy-5-nitrobenzaldehyde: This can be synthesized by nitration of salicylaldehyde using a mixture of nitric acid and sulfuric acid.
Synthesis of 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazine: This involves the reaction of 3-bromobenzyl chloride with thiourea to form 3-bromobenzyl isothiocyanate, which is then reacted with hydrazine hydrate to yield the desired hydrazine derivative.
Formation of the final compound: The final step involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazine under acidic conditions to form the hydrazone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
化学反応の分析
Types of Reactions
2-Hydroxy-5-nitrobenzaldehyde 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone can undergo various chemical reactions, including:
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: 2-hydroxy-5-nitrobenzoic acid
Reduction: 2-hydroxy-5-aminobenzaldehyde
Substitution: Various substituted benzyl derivatives
科学的研究の応用
2-Hydroxy-5-nitrobenzaldehyde 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone is not well-documented. based on its structure, it is likely to interact with biological targets through multiple pathways:
Aldehyde Group: Can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function.
Nitro Group: Can undergo reduction to form reactive intermediates that may interact with cellular components.
Triazole Ring: Known to interact with various biological targets, including enzymes and receptors.
類似化合物との比較
Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Shares the benzaldehyde and nitro functional groups but lacks the triazole and hydrazone moieties.
1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazine: Contains the triazole and hydrazone moieties but lacks the benzaldehyde and nitro functional groups.
Uniqueness
2-Hydroxy-5-nitrobenzaldehyde 1-{5-[(3-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazone is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and potential biological activity .
特性
分子式 |
C16H13BrN6O3S |
|---|---|
分子量 |
449.3 g/mol |
IUPAC名 |
2-[(E)-[[3-[(3-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C16H13BrN6O3S/c17-12-3-1-2-10(6-12)9-27-16-19-15(21-22-16)20-18-8-11-7-13(23(25)26)4-5-14(11)24/h1-8,24H,9H2,(H2,19,20,21,22)/b18-8+ |
InChIキー |
BSBFZHHDTPBIOF-QGMBQPNBSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Br)CSC2=NNC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O |
正規SMILES |
C1=CC(=CC(=C1)Br)CSC2=NNC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10938331.png)
![N-{1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-yl}-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10938333.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10938336.png)
![4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide](/img/structure/B10938341.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938354.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B10938356.png)

![4-phenyl-N-[1-(propan-2-yl)piperidin-4-yl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10938361.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10938362.png)
![2-{5-[(4-Chloro-2-methylphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10938368.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10938372.png)
![6-(4-fluorophenyl)-3-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938382.png)
![[7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](4-fluorophenyl)methanone](/img/structure/B10938386.png)
![6-(4-fluorophenyl)-3-methyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938392.png)
